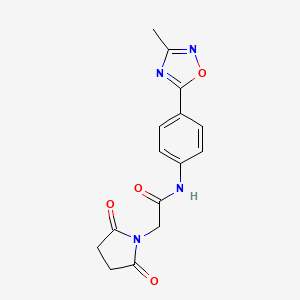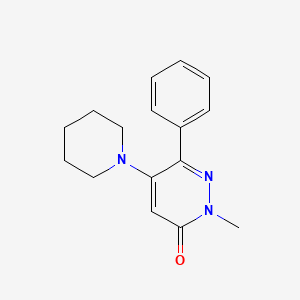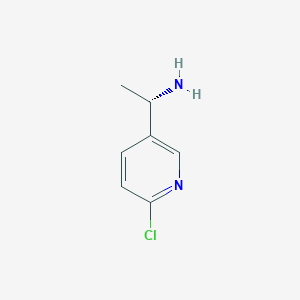
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimicrobial Evaluation and Hemolytic Activity
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and hemolytic activities. These derivatives, while structurally related, have shown variable extents of activity against selected microbial species, highlighting the potential for further biological screening and application trials. This research underscores the significance of 1,3,4-oxadiazole compounds in developing antimicrobial agents with reduced toxicity (Samreen Gul et al., 2017).
Novel Anticancer Agents
Another area of interest involves the design and synthesis of novel compounds with potential anticancer activity. For instance, derivatives of 2-oxo-pyrrolidine have been synthesized and assessed for their cytotoxic activity against cancer cell lines. These efforts have identified compounds with promising cytotoxicity on cancerous cell lines, demonstrating the utility of such chemical frameworks in anticancer research (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Synthesis and Anticonvulsant Evaluation
The synthesis of indoline derivatives incorporating the aryloxadiazole amine and benzothiazole acetamide frameworks has been explored for anticonvulsant activities. These studies provide a foundation for understanding the structural requirements of pharmacophores in anticonvulsant drug development, with certain compounds exhibiting significant activity against electroshock and pentylenetetrazole-induced seizures (R. Nath et al., 2021).
Novel Organosoluble and Thermally Stable Polymers
Research into the synthesis of new polyimides and poly(amide-imide) containing 1,3,4-oxadiazole moieties has demonstrated applications in materials science. These polymers are notable for their thermal stability and solubility in polar solvents, making them attractive for various industrial applications, including as adsorbents for metal ions from aqueous solutions (Y. Mansoori et al., 2012).
Inhibitory Effects on Biological Targets
The selective inhibition of biological targets by compounds containing the 1,3,4-oxadiazole ring has been a subject of pharmacological interest. For instance, certain inhibitors have shown selectivity and potent inhibitory effects on enzymes and receptors, which are critical in the development of therapeutic agents for various diseases (Asal Fallah-Tafti et al., 2011).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve looking at areas of ongoing research involving the compound, and potential future applications.
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-15(23-18-9)10-2-4-11(5-3-10)17-12(20)8-19-13(21)6-7-14(19)22/h2-5H,6-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQDNAHQJHJJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)



![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)
![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)

